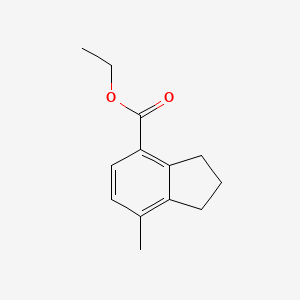

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

Descripción general

Descripción

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features an ethyl ester functional group at the 4-position and a methyl group at the 7-position of the indene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:

Cyclization: Starting from substituted 4-nitro-3-phenylbutanoic acid, cyclization is performed to obtain nitromethylindanone.

Reduction and Dehydration: The nitromethylindanone is then reduced to an alcohol and dehydrated to form nitromethylindene.

Esterification: The nitromethylindene undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylindane: Similar in structure but lacks the ester functional group.

Ethyl 1H-indole-3-carboxylate: Shares the ethyl ester group but has an indole rather than an indene structure.

Uniqueness

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the ethyl ester and methyl groups on the indene ring provides distinct chemical properties compared to its analogs.

Actividad Biológica

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by its bicyclic structure, which consists of a benzene ring fused to a cyclopentene ring. The compound features an ethyl ester functional group at the 4-position and a methyl group at the 7-position of the indene ring. Its molecular formula is with a CAS number of 71042-72-3 .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are vital for cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of dihydroindene compounds, including this compound, exhibit antiviral properties. For instance, a patent describes methods for using related compounds to treat hepatitis B virus (HBV) and hepatitis D virus (HDV) infections. The mechanism involves the modulation of viral replication pathways .

Anti-Cancer Properties

Research has also highlighted the potential anti-cancer effects of dihydroindene derivatives. A study indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals mediated by proteins such as cIAP1 and cIAP2 . This suggests that this compound may serve as a lead compound for developing new cancer therapeutics.

Case Study 1: Antiviral Efficacy

In a laboratory setting, this compound was tested for its efficacy against HBV. The results showed a significant reduction in viral load in treated cells compared to controls. The compound's ability to inhibit viral replication was attributed to its interaction with viral polymerases and host cell factors involved in viral entry .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase, suggesting its potential as an anti-cancer agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Dihydroindene | Antiviral, anticancer |

| Ethyl 1H-indole-3-carboxylate | Indole | Antimicrobial |

| 4-Methylindane | Indane | Limited biological activity |

Propiedades

IUPAC Name |

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUHUGVNICWMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072228 | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71042-72-3 | |

| Record name | Ethyl 2,3-dihydro-7-methyl-1H-indene-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.